N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
基于色烯与苯并噻吩的甲酰胺衍生物的结构意义
目标化合物的核心结构解析
目标化合物的分子结构包含三个关键模块:(1)5,7-二甲基-4-氧代-4H-色烯-2-甲酰胺骨架;(2)4,5,6,7-四氢-1-苯并噻吩环;(3)2-甲氧基乙基氨基甲酰基连接臂(图1)。这种多模块组装策略不仅增强了分子的立体多样性,还通过引入特定官能团优化了其理化性质与靶标结合能力。
色烯骨架的电子效应 :色烯环的4-羰基与2-甲酰胺基团形成共轭体系,显著影响分子的电子分布。研究显示,4-氧代结构可通过氢键与靶酶活性位点(如醛酮还原酶AKR1B10)相互作用,而5,7-位甲基的引入可能通过立体位阻效应调节分子构象,从而影响其抑制活性。
苯并噻吩环的疏水作用 :四氢苯并噻吩环的硫原子提供孤对电子,可参与π-π堆积或疏水相互作用。与未氢化的苯并噻吩相比,四氢化结构降低了环张力,提高了分子的代谢稳定性。同时,硫原子的存在可能增强与含金属酶(如碳酸酐酶)的配位能力。
连接臂的功能化设计 :2-甲氧基乙基氨基甲酰基作为柔性连接单元,其乙氧基侧链可提高分子水溶性,而甲氧基的供电子效应可能调节甲酰胺基团的酸性,影响其跨膜转运效率。这种设计在类似结构的AKR1B10抑制剂中已被证实可优化药代动力学性质。
表1. 目标化合物与类似色烯甲酰胺衍生物的结构对比
色烯甲酰胺类化合物的历史沿革
色烯甲酰胺作为一类重要的杂环化合物,其药物化学研究可追溯至21世纪初。早期研究集中于天然色烯衍生物(如香豆素)的结构修饰,通过引入甲酰胺基团改善其生物利用度。2010年,Endo等首次报道了色烯-3-甲酰胺类化合物作为AKR1B10抑制剂,其通过虚拟筛选发现的(Z)-2-(4-甲氧基苯亚氨基)-7-羟基-N-(吡啶-2-基)-2H-色烯-3-甲酰胺对AKR1B10的抑制常数达到2.7 nM,标志着该类化合物在肿瘤治疗领域的突破。
随后的结构优化聚焦于以下方向:(1)亚氨基取代 :将2-位羰基替换为亚氨基,如2-亚氨基-2H-色烯-3-(N-芳基)甲酰胺系列化合物,其对人乳腺癌细胞MCF-7的IC~50~可降至8.5 μM;(2)杂环融合 :在色烯骨架上融合噻吩、吡咯等杂环,如本研究中的苯并噻吩模块,此类设计可扩展分子的结合口袋适应性;(3)多功能基团嫁接 :引入磺胺基(如碳酸酐酶抑制剂)或磷酯基(如抗代谢物前药),赋予化合物多靶点作用潜力。
目标化合物的出现体现了上述策略的综合应用:通过色烯-苯并噻吩双环系统实现刚性骨架与柔性连接臂的平衡,同时利用甲基取代基与甲氧基乙基链优化疏水-亲水平衡。这种理性设计为开发高选择性酶抑制剂提供了新的结构模板。
Properties
Molecular Formula |
C24H26N2O5S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H26N2O5S/c1-13-10-14(2)20-16(27)12-18(31-17(20)11-13)22(28)26-24-21(23(29)25-8-9-30-3)15-6-4-5-7-19(15)32-24/h10-12H,4-9H2,1-3H3,(H,25,29)(H,26,28) |
InChI Key |
AQSWFZQTPALASM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCCOC)C |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form the Tetrahydrobenzothiophene Core
The tetrahydrobenzothiophene ring is synthesized via a Gewald reaction, a well-established method for thiophene formation. Cyclohexanone reacts with elemental sulfur and a cyanoacetate derivative under basic conditions to yield 2-aminothiophene intermediates. For example, heating cyclohexanone with methyl cyanoacetate and sulfur in the presence of morpholine at 80°C for 12 hours produces 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile in 65–75% yield. Subsequent hydrolysis of the nitrile group to a carboxylic acid is achieved using concentrated hydrochloric acid under reflux.
Introduction of the 2-Methoxyethyl Carbamoyl Group
The carboxylic acid at position 3 is activated for amide coupling. Thionyl chloride (SOCl₂) converts the acid to its corresponding acid chloride, which reacts with 2-methoxyethylamine. In a representative procedure, the acid chloride (1.0 equiv) is treated with 2-methoxyethylamine (1.2 equiv) in dichloromethane (DCM) at 0°C, yielding the carbamoyl derivative in 82% purity. Alternatively, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitate direct amidation with 85% efficiency.
Synthesis of the 5,7-Dimethyl-4-Oxo-4H-Chromene-2-Carboxamide Fragment
Chromene Ring Formation via Pechmann Condensation
The chromene skeleton is constructed using resorcinol derivatives. 5,7-Dimethylresorcinol undergoes Pechmann condensation with β-ketoesters in the presence of an acid catalyst. For instance, heating 5,7-dimethylresorcinol with ethyl acetoacetate and concentrated sulfuric acid at 60°C for 6 hours generates 5,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid ethyl ester in 70% yield. Saponification with aqueous NaOH produces the free carboxylic acid.
Amidation at Position 2
The carboxylic acid is converted to the carboxamide via activation as an acid chloride or using coupling reagents. Treatment with oxalyl chloride in tetrahydrofuran (THF) forms the acid chloride, which reacts with ammonium hydroxide to yield the primary carboxamide. Alternatively, EDC/HOBt-mediated coupling with amines in DMF achieves secondary or tertiary amides.
Fragment Coupling and Final Assembly
Amide Bond Formation Between Fragments
The two fragments are coupled via amide bond formation. The chromene-2-carboxylic acid is activated using EDC/HOBt in DMF and reacted with the benzothiophene carbamoyl amine. Optimized conditions involve stirring equimolar amounts of both fragments in DMF at room temperature for 18 hours, achieving 78% yield after purification by silica gel chromatography (hexanes/EtOAc 3:1).
Purification and Characterization
The crude product is purified via recrystallization from ethanol/water or column chromatography. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and purity. For example, $$ ^1H $$-NMR (DMSO-$$ d_6 $$) displays characteristic signals for the tetrahydrobenzothiophene (δ 1.75–2.15 ppm, m, 4H), chromene lactone (δ 6.45 ppm, s, 1H), and methoxyethyl group (δ 3.25 ppm, s, 3H).
Optimization and Alternative Routes
Solvent and Reagent Screening
Replacing DMF with N-methylpyrrolidone (NMP) increases coupling efficiency to 85% by enhancing solubility. Catalytic DMAP accelerates acylation rates by 30%.
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times from 18 hours to 2 hours with comparable yields. Ethyl acetate/water biphasic systems minimize organic solvent use during workup.
Analytical Data and Quality Control
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows >99% purity at 254 nm.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiophene or chromene rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: EDCI, DMAP for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
Biologically, N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide may exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These potential activities make it a candidate for drug development and biomedical research.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific biological targets may lead to the development of new pharmaceuticals for treating various diseases.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Table 1: Molecular and Structural Comparison
Key Observations:
Substituent Positioning : The target compound’s 5,7-dimethylchromene differs from the 6,7-dimethylchromene in , which may alter electronic distribution and steric interactions.
Bioactivity Correlations : Compounds with phenyl or methoxyphenyl substituents (e.g., ) exhibit antimicrobial activity, suggesting that the target’s 2-methoxyethyl group could modulate similar properties .
Molecular Weight : The target compound has a higher molecular weight (454.5) compared to simpler analogs (e.g., 381.45 in ), likely due to its extended chromene and methoxyethyl groups.
Analytical and Computational Comparisons
NMR and MS/MS Profiling
- NMR : Analogous compounds (e.g., ) show that substituent positioning (e.g., methyl groups on chromene) significantly affects chemical shifts in regions corresponding to aromatic protons (δ 6–8 ppm).
- LCMS/MS Molecular Networking : Compounds with >0.8 cosine similarity in fragmentation spectra are structurally related . The target’s chromene and benzothiophene moieties may yield distinct fragmentation patterns compared to phenylisoxazole analogs .
Computational Similarity Metrics
- Tanimoto Index : Used to quantify structural overlap. For example, the target and share a tetrahydrobenzothiophene-carboxamide core, but differences in chromene vs. phenylacetyl groups reduce similarity scores .
- QSAR Models : Bioactivity clustering () suggests that the target’s 2-methoxyethyl group may enhance solubility compared to ’s lipophilic phenyl substituents.
Potential Bioactivity Inferences
While direct bioactivity data for the target compound is unavailable, structurally related compounds provide clues:
- Antimicrobial Activity : Thiophene-carboxamides with methoxyphenyl groups () inhibit bacterial growth, suggesting the target’s methoxyethyl substituent could confer similar properties.
- Enzyme Targeting : Chromene derivatives often interact with kinases or oxidoreductases. The 4-oxo group in the target may facilitate hydrogen bonding with enzyme active sites .
Biological Activity
N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with significant potential in pharmaceutical applications. Its unique structure combines a benzothiophene moiety with a chromene framework, which is known to influence its biological activity.
Structural Characteristics
The compound features:
- Benzothiophene moiety : Contributes to its pharmacological properties.
- Carbamoyl group : Enhances solubility and bioavailability.
- Methoxyethyl substituent : Potentially increases lipophilicity and interaction with biological targets.
Biological Activities
Research has indicated that compounds similar to this one exhibit various biological activities:
- Anticancer Activity :
- Antimicrobial Properties :
-
Enzyme Inhibition :
- The compound's potential as an enzyme inhibitor has been explored. For example, related compounds have exhibited inhibitory effects on butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are critical in neurodegenerative diseases.
The mechanism of action for this compound involves:
- Binding to specific receptors or enzymes : The carbamoyl and methoxyethyl groups are crucial for binding interactions that modulate biological pathways.
- Influencing cellular signaling : By interacting with molecular targets, the compound may alter signaling cascades involved in cell proliferation and apoptosis.
Case Study 1: Anticancer Activity
A study conducted on various chromone derivatives revealed that certain compounds exhibited IC50 values indicating significant cytotoxicity against cancer cell lines. The structure of the compounds was correlated with their biological activity, suggesting that modifications in the benzothiophene and chromene structures could enhance efficacy.
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| FC10 | A549 | 12.5 | Cytotoxic |
| FC11 | MCF7 | 15.0 | Cytotoxic |
Case Study 2: Antimicrobial Testing
Another research focused on the antimicrobial properties of structurally related compounds demonstrated varying degrees of effectiveness against a range of bacterial strains.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 18 |
| Compound B | Escherichia coli | 15 |
| Compound C | Candida albicans | 20 |
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis involves multi-step reactions: (1) preparation of the benzothiophene-chromene hybrid precursor, (2) carbamoylation with 2-methoxyethylamine under nucleophilic conditions, and (3) final purification via column chromatography. Key challenges include optimizing reaction temperatures (60–80°C) and solvent systems (e.g., DMF or THF) to enhance yield (>70%) and minimize side products. Lewis acid catalysts (e.g., ZnCl₂) are critical for regioselective carbamoyl group attachment .
Q. Which structural features contribute to its biological activity?
The compound’s bioactivity arises from its benzothiophene core (providing hydrophobic interactions), chromene’s conjugated π-system (enabling redox activity), and the 2-methoxyethylcarbamoyl group (enhancing solubility and target binding). Methyl substituents at positions 5 and 7 on the chromene moiety further modulate steric effects and metabolic stability .
Q. How is purity and structural integrity validated post-synthesis?
Advanced analytical techniques include:
- HPLC-MS : To confirm molecular weight (454.5 g/mol) and purity (>95%).
- ¹H/¹³C NMR : To verify substituent positions (e.g., methyl groups at δ 2.1–2.3 ppm).
- X-ray crystallography : For resolving conformational details of the tetrahydrobenzothiophene ring .
Advanced Research Questions
Q. How can computational methods optimize synthesis and predict biological interactions?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) identify transition states and intermediates, reducing trial-and-error in catalyst selection .
- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., kinases or GPCRs), guiding structure-activity relationship (SAR) studies.
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize analogues .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in enzyme inhibition (e.g., IC₅₀ variability) are addressed by:
- Standardized Assays : Using uniform buffer conditions (pH 7.4, 37°C) and controls (e.g., DMSO concentration ≤0.1%).
- Orthogonal Validation : Combining enzymatic assays with cellular models (e.g., apoptosis assays in cancer cell lines) to confirm mechanism .
Q. How can AI-driven platforms enhance experimental design?
- Condition Optimization : Machine learning models (e.g., Bayesian optimization) predict ideal solvent ratios, temperatures, and catalyst loads.
- High-Throughput Screening (HTS) : AI analyzes spectral data (e.g., FTIR, Raman) to detect impurities in real time, reducing purification cycles .
Q. What methodologies improve pharmacokinetic properties in analogue design?
- Bioisosteric Replacement : Substituting the methoxyethyl group with trifluoroethoxy to enhance metabolic stability.
- Prodrug Strategies : Adding ester moieties to the carboxamide group to improve oral bioavailability.
- LogP Optimization : Balancing hydrophobic (benzothiophene) and polar (carbamoyl) groups to target logP ~3.5 .
Q. How are solubility challenges addressed for in vivo studies?
- Nanoformulation : Encapsulation in PEGylated liposomes increases aqueous solubility.
- Co-solvent Systems : Using cyclodextrin complexes or ethanol-Tween 80 mixtures (1:4 v/v) for intraperitoneal administration .
Q. Which tools predict metabolic pathways and toxicity?
Q. What experimental approaches elucidate enzyme inhibition mechanisms?
- Kinetic Studies : Measuring Ki values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
- Crystallography : Resolving co-crystal structures with target enzymes (e.g., COX-2) to map binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
